DSM502 vs DSM265: Direct Comparison of PfDHODH and PvDHODH Inhibitory Potency
In direct head-to-head enzymatic assays, DSM502 demonstrates superior potency against Plasmodium falciparum DHODH compared to the clinical lead DSM265, with IC50 values of 0.020 μM (20 nM) versus 0.030 μM (30 nM), respectively [1]. This represents a 1.5-fold improvement in PfDHODH inhibition. More notably, DSM502 exhibits substantially enhanced potency against Plasmodium vivax DHODH with an IC50 of 0.014 μM (14 nM) compared to DSM265's 0.072 μM (72 nM), yielding a 5.1-fold improvement in PvDHODH inhibitory activity [1]. Both compounds maintain equivalent selectivity against mammalian DHODH, with human DHODH IC50 values exceeding 100 μM for each [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | PfDHODH IC50 = 0.020 μM (20 nM); PvDHODH IC50 = 0.014 μM (14 nM) |
| Comparator Or Baseline | DSM265: PfDHODH IC50 = 0.030 μM (30 nM); PvDHODH IC50 = 0.072 μM (72 nM) |
| Quantified Difference | PfDHODH: 1.5-fold improvement; PvDHODH: 5.1-fold improvement |
| Conditions | In vitro enzymatic assay; recombinant PfDHODH and PvDHODH enzymes; reported in Kokkonda et al. J Med Chem 2020 |
Why This Matters
For research groups studying P. vivax malaria or requiring dual-species DHODH inhibition, DSM502 provides meaningfully lower enzyme inhibition thresholds, enabling lower compound concentrations in biochemical assays.
- [1] Kokkonda S et al. Table 1: In Vitro Inhibition Data for Pyrrole-Based DHODH Inhibitors. PMC8171248. J Med Chem. 2020. View Source
